molecular formula C25H18ClNO4 B6544269 (2E)-N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-3-phenylprop-2-enamide CAS No. 929390-67-0

(2E)-N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-3-phenylprop-2-enamide

Cat. No. B6544269
CAS RN: 929390-67-0
M. Wt: 431.9 g/mol
InChI Key: RBZLFOKWCNUDQE-XNTDXEJSSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography , NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms, the type of bonding, and the overall 3D structure of the molecule.


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and specific rotation. It also includes chemical properties like reactivity, stability, and acidity/basicity .

Scientific Research Applications

Anticancer Properties

(2E)-N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-3-phenylprop-2-enamide: exhibits promising anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits angiogenesis .

Anti-Inflammatory Effects

The compound demonstrates anti-inflammatory properties by modulating key inflammatory pathways. It inhibits pro-inflammatory cytokines and enzymes, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antioxidant Activity

(2E)-N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-3-phenylprop-2-enamide: scavenges free radicals and protects cells from oxidative stress. Its antioxidant potential could be harnessed for preventing age-related diseases and promoting overall health .

Neuroprotective Applications

Studies suggest that this compound may have neuroprotective effects. It enhances neuronal survival, reduces oxidative damage, and modulates neurotransmitter systems. Researchers are exploring its potential in treating neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .

Antimicrobial Properties

The compound exhibits antimicrobial activity against bacteria, fungi, and parasites. It could be useful in developing novel antibiotics or antifungal agents .

Safety and Hazards

This involves understanding the toxicity, flammability, environmental impact, and any precautions that need to be taken while handling the compound .

Future Directions

This involves predicting or discussing potential future research directions or applications for the compound. This could be based on its unique properties, its mechanism of action, or gaps in the current understanding of the compound .

properties

IUPAC Name

(E)-N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClNO4/c1-30-20-9-5-8-19-22(27-21(28)15-10-16-6-3-2-4-7-16)25(31-24(19)20)23(29)17-11-13-18(26)14-12-17/h2-15H,1H3,(H,27,28)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZLFOKWCNUDQE-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2NC(=O)C=CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1OC(=C2NC(=O)/C=C/C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[2-(4-Chlorobenzoyl)-7-methoxy-1-benzofuran-3-YL]-3-phenylprop-2-enamide

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